Product packaging for 2-Methyl-1,3-thiazole-4-sulfonyl chloride(Cat. No.:CAS No. 1382676-48-3)

2-Methyl-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B3237202
CAS No.: 1382676-48-3
M. Wt: 197.7 g/mol
InChI Key: NQVMZRZWNPTCJC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-4-sulfonyl chloride is a specialist organic building block designed for research applications, particularly in medicinal and heterocyclic chemistry. This compound features a sulfonyl chloride group on a 2-methyl-1,3-thiazole core, making it a versatile electrophilic reagent for nucleophilic substitution reactions . Its primary research value lies in its role as a precursor for the synthesis of sulfonamide derivatives . Sulfonyl chlorides readily react with amines to build sulfonamides, which are a common functional group in pharmaceuticals and agrochemicals . Thiazole sulfonyl chlorides are valuable intermediates for constructing more complex, trisubstituted 1,3-thiazole scaffolds, which are privileged structures in drug discovery due to their diverse biological activities . The reactivity of this compound allows researchers to efficiently create targeted molecular libraries for screening in various biological assays. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClNO2S2 B3237202 2-Methyl-1,3-thiazole-4-sulfonyl chloride CAS No. 1382676-48-3

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVMZRZWNPTCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382676-48-3
Record name 2-methyl-1,3-thiazole-4-sulfonyl chloride
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Synthetic Methodologies for 2 Methyl 1,3 Thiazole 4 Sulfonyl Chloride

Direct Sulfonylation Routes to Thiazole-4-sulfonyl Chlorides

Direct sulfonylation involves the introduction of the sulfonyl chloride group onto the thiazole (B1198619) ring in a single step. This approach is often favored for its atom economy and straightforwardness.

Regioselective Introduction of the Sulfonyl Chloride Moiety

The regioselectivity of electrophilic substitution on the thiazole ring is a critical consideration. The electronic nature of the thiazole ring generally directs electrophilic attack to the C5 position, which is the most electron-rich. However, the introduction of a sulfonyl chloride group at the C4 position can be achieved under specific conditions or with appropriate starting materials.

One effective, albeit indirect, method for achieving C4-sulfonylation involves a multi-step sequence starting from readily available amides. researchgate.net This process highlights the challenges of direct C4-sulfonylation and provides a reliable alternative. The synthetic route commences with the reaction of an amide with chloral (B1216628) to form a chloralamide, which is then converted to an N-(2,2-dichlorovinyl)amide. researchgate.net Cyclization of this intermediate with a sulfur source, such as Lawesson's reagent, furnishes the thiazole ring. Subsequent reaction with a thiol, followed by oxidation, leads to the desired thiazole-4-sulfonyl chloride. researchgate.net This multi-step pathway effectively controls the regiochemistry, ensuring the sulfonyl chloride group is installed at the C4 position. researchgate.net

While direct electrophilic chlorosulfonylation of 2-methylthiazole (B1294427) would be the most direct route, it typically yields the 5-sulfonyl chloride isomer as the major product due to the inherent electronic properties of the thiazole ring. Therefore, indirect methods are often necessary to achieve the desired C4-substituted product.

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the synthesis of 2-substituted thiazole-4-sulfonyl chlorides on a preparative scale, a robust and high-yielding four-step process has been reported. researchgate.netresearchgate.net This method offers good yields and utilizes easily accessible starting materials, making it a valuable procedure for obtaining these building blocks which were previously difficult to access. researchgate.netresearchgate.net

The key steps in this preparative scale synthesis are outlined below:

Formation of Chloralamides: The synthesis begins with the reaction of an appropriate amide with chloral hydrate (B1144303) in the presence of a catalytic amount of concentrated sulfuric acid. Heating this mixture yields the corresponding chloralamide. researchgate.net

Synthesis of N-(2,2-dichlorovinyl)amides: The chloralamides are then efficiently converted into N-(2,2-dichlorovinyl)amides. researchgate.net

Thiazole Ring Formation: These intermediates undergo cyclization to form the thiazole ring. researchgate.net

Formation of the Sulfonyl Chloride: The final step involves the introduction and conversion to the sulfonyl chloride moiety at the C4 position. researchgate.net

This method has been successfully applied to the synthesis of a series of 2-alkyl- and aryl-substituted thiazole-4-sulfonyl chlorides, demonstrating its utility for creating a library of these important synthetic intermediates. researchgate.net

Indirect Synthetic Pathways from Precursors

Indirect routes to 2-methyl-1,3-thiazole-4-sulfonyl chloride involve the synthesis of a thiazole ring already bearing a functional group at the C4 position, which is then converted to the desired sulfonyl chloride.

Transformation from Thiazole-4-sulfonic Acids or Salts

A common and effective method for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This transformation can be achieved using a variety of chlorinating agents. Reagents such as phosphorus oxychloride or thionyl chloride are frequently employed for this purpose. researchgate.net

While specific examples for the conversion of 2-methyl-1,3-thiazole-4-sulfonic acid are not extensively detailed in the provided search results, the general principle is well-established in organic chemistry. The sulfonic acid can be prepared through sulfonation of the pre-formed 2-methylthiazole, though this often leads to a mixture of isomers, or more reliably, through a synthetic route that specifically constructs the C4-sulfonated thiazole. Once the 2-methyl-1,3-thiazole-4-sulfonic acid or its corresponding salt is obtained, treatment with a suitable chlorinating agent would yield the target sulfonyl chloride.

Oxidation of Thiazole-4-thiols or Disulfides

An alternative indirect pathway involves the oxidative chlorination of a 2-methyl-1,3-thiazole-4-thiol or its corresponding disulfide. This method is a powerful tool for the synthesis of sulfonyl chlorides from sulfur-containing precursors. organic-chemistry.orgorganic-chemistry.org

The oxidation of thiols to sulfonyl chlorides can be accomplished using various oxidizing systems in the presence of a chloride source. For instance, the combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive reagent for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This method is characterized by its high reactivity, yielding products with excellent purity and efficiency under mild, room temperature conditions. organic-chemistry.org The optimized conditions often involve a molar ratio of 1:3 of the thiol to hydrogen peroxide with one equivalent of thionyl chloride, achieving high yields in a very short reaction time. organic-chemistry.org Another effective reagent system is hydrogen peroxide in the presence of zirconium tetrachloride. chemscene.com

A procedure using trichloroisocyanuric acid in a mixture of acetonitrile (B52724) and water has also been described for the oxidation of thiols to sulfonyl chlorides. chemspider.com This method offers a convenient alternative to using gaseous chlorine. chemspider.com

The general applicability of these methods to a wide range of aromatic, heterocyclic, and aliphatic thiols suggests their potential for the synthesis of this compound from the corresponding thiol precursor. organic-chemistry.org

PrecursorReagent SystemKey Advantages
ThiolH₂O₂ / SOCl₂High reactivity, excellent purity, mild conditions, rapid reaction. organic-chemistry.org
ThiolH₂O₂ / ZrCl₄Excellent yields, short reaction times, mild conditions. chemscene.com
ThiolTrichloroisocyanuric acid / H₂O / CH₃CNConvenient alternative to gaseous chlorine. chemspider.com

Flow Chemistry Techniques in this compound Production

Flow chemistry, or continuous manufacturing, has become a transformative technology for the production of chemical compounds, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. mdpi.comresearchgate.net The synthesis of aryl sulfonyl chlorides, which often involves highly corrosive and exothermic reactions with reagents like chlorosulfonic acid, is an ideal candidate for this approach. mdpi.comresearchgate.net

An automated continuous system for producing aryl sulfonyl chlorides can employ multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.comresearchgate.net This setup offers several key advantages over batch processing:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with thermal runaway from highly exothermic reactions. It also allows for the controlled release and trapping of toxic gaseous byproducts like HCl. mdpi.comrsc.org

Improved Control and Consistency: Automated process controls using real-time data from sensors (e.g., gravimetric balances, temperature probes) ensure that reaction parameters like temperature, residence time, and reagent stoichiometry are precisely maintained, leading to greater consistency and reliability. mdpi.comresearchgate.net

Increased Efficiency: Flow systems can significantly increase the space-time yield (the amount of product produced per unit of volume per unit of time) compared to batch methods. mdpi.comrsc.org One study reported that the space-time yield for a chlorosulfonation reaction was nearly doubled in a continuous process compared to an optimized batch procedure. mdpi.com

In a typical flow setup for sulfonyl chloride production, reagents are pumped into a series of CSTRs where the reaction occurs under optimized conditions (e.g., temperature, residence time). mdpi.comresearchgate.net The crude reaction mixture then flows into a quenching/precipitation unit, followed by continuous filtration and drying to isolate the final product. mdpi.com The development of such a process often begins with optimizing reaction conditions in batch experiments using a Design of Experiments (DoE) approach before transferring the process to a continuous system. mdpi.comresearchgate.net This methodology has been successfully applied to produce multi-hundred-gram quantities of aryl sulfonyl chlorides, demonstrating its scalability for commercial manufacturing. mdpi.comresearchgate.net The application of these established flow chemistry principles offers a robust and safer pathway for the industrial production of this compound. researchgate.netmdpi.com

Reactivity and Mechanistic Investigations of 2 Methyl 1,3 Thiazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functionalities.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of 2-Methyl-1,3-thiazole-4-sulfonyl chloride with primary and secondary amines is a well-established method for the synthesis of the corresponding N-substituted sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable sulfonamide product. The reactivity of the amine nucleophile is a key factor, with primary amines generally being more reactive than secondary amines due to lesser steric hindrance.

While specific studies detailing the reaction of this compound with a wide array of amines are not extensively documented in publicly available literature, the general reactivity pattern of sulfonyl chlorides suggests that it will readily react with various amine nucleophiles to furnish the corresponding sulfonamides. researchgate.netingentaconnect.comnih.govmolaid.comacs.orgacs.orggoogle.com

Table 1: Representative Amines for Sulfonamide Formation
Amine TypeExample NucleophileExpected Product
Primary Aliphatic AmineMethylamineN,2-Dimethyl-1,3-thiazole-4-sulfonamide
Secondary Aliphatic AmineDimethylamineN,N,2-Trimethyl-1,3-thiazole-4-sulfonamide
Primary Aromatic AmineAniline2-Methyl-N-phenyl-1,3-thiazole-4-sulfonamide
Heterocyclic AminePiperidine4-(Piperidin-1-ylsulfonyl)-2-methyl-1,3-thiazole

Synthesis of Sulfonyl Esters with Alcohol and Phenol Nucleophiles

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to yield sulfonyl esters. These reactions are also typically conducted in the presence of a base to facilitate the deprotonation of the alcohol or phenol, thereby increasing its nucleophilicity. Pyridine is a commonly used base and solvent for this transformation.

The reaction proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur center. The resulting sulfonate esters are valuable intermediates in organic synthesis. There is a lack of specific published examples for the reaction of this compound with alcohols and phenols, but the general reactivity is expected to be consistent with other aryl and heteroaryl sulfonyl chlorides. researchgate.net

Table 2: Representative Alcohols and Phenols for Sulfonyl Ester Synthesis
Nucleophile TypeExample NucleophileExpected Product
Primary AlcoholMethanolMethyl 2-methyl-1,3-thiazole-4-sulfonate
Secondary AlcoholIsopropanolIsopropyl 2-methyl-1,3-thiazole-4-sulfonate
PhenolPhenolPhenyl 2-methyl-1,3-thiazole-4-sulfonate
Substituted Phenolp-Cresolp-Tolyl 2-methyl-1,3-thiazole-4-sulfonate

Generation of Sulfones via Carbon Nucleophiles

The formation of sulfones from this compound can be achieved through reaction with carbon-based nucleophiles, such as Grignard reagents and organocuprates. These reactions result in the formation of a new carbon-sulfur bond.

With Grignard reagents (R-MgX), the reaction is expected to proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the sulfonyl chloride. This provides a direct route to aryl or alkyl sulfones.

Organocuprates (R₂CuLi), being softer nucleophiles, are also effective for this transformation and can sometimes offer better yields or selectivity, particularly with more complex substrates. While specific examples involving this compound are not readily found in the literature, the general utility of these organometallic reagents in forming sulfones from sulfonyl chlorides is well-documented. researchgate.netacs.org

Table 3: Representative Carbon Nucleophiles for Sulfone Synthesis
Reagent TypeExample ReagentExpected Product
Grignard ReagentMethylmagnesium bromide2-Methyl-4-(methylsulfonyl)-1,3-thiazole
Grignard ReagentPhenylmagnesium bromide2-Methyl-4-(phenylsulfonyl)-1,3-thiazole
OrganocuprateLithium dimethylcuprate2-Methyl-4-(methylsulfonyl)-1,3-thiazole

Reactions with Other Heteroatom Nucleophiles (e.g., thiols, azides)

This compound can also react with other heteroatom nucleophiles. For instance, reaction with thiols (R-SH) in the presence of a base would lead to the formation of thiosulfonate esters (R-S-SO₂-R').

Reaction with sodium azide (B81097) (NaN₃) is a common method for the synthesis of sulfonyl azides. These compounds are versatile intermediates, for example, in the synthesis of N-sulfonyl imines or for use in click chemistry. The reaction involves the displacement of the chloride by the azide anion. Although no specific literature detailing these reactions for this compound was identified, these are standard transformations for sulfonyl chlorides. researchgate.net

Table 4: Reactions with Other Heteroatom Nucleophiles
NucleophileExpected ProductProduct Class
EthanethiolS-Ethyl 2-methyl-1,3-thiazole-4-thiosulfonateThiosulfonate Ester
Sodium Azide2-Methyl-1,3-thiazole-4-sulfonyl azideSulfonyl Azide

Transformations Involving the 1,3-Thiazole Ring System

The thiazole (B1198619) ring itself can undergo various chemical transformations, although the presence of a strong electron-withdrawing sulfonyl chloride group at the C4-position significantly influences its reactivity.

Electrophilic Aromatic Substitution Patterns on the Thiazole Core

The thiazole ring is generally considered to be an electron-rich heterocycle, but it is less reactive towards electrophilic substitution than benzene. The reactivity of the different positions on the thiazole ring towards electrophiles is C5 > C4 > C2. The presence of substituents can further modify this reactivity and regioselectivity.

In the case of this compound, the methyl group at the C2 position is a weak activating group, while the sulfonyl chloride group at the C4 position is a strong deactivating group due to its electron-withdrawing nature. This deactivation significantly reduces the propensity of the thiazole ring to undergo electrophilic aromatic substitution.

If an electrophilic substitution reaction were to occur, the directing effects of the existing substituents would play a crucial role. The C5 position is the most likely site for electrophilic attack, as it is activated by the adjacent sulfur atom and less deactivated by the C4-sulfonyl chloride group compared to the C2 position. However, due to the strong deactivating effect of the sulfonyl chloride group, harsh reaction conditions would likely be required, which could lead to decomposition or side reactions. Specific experimental data on electrophilic substitution reactions performed directly on this compound is not available in the reviewed literature. researchgate.net

Metalation and Cross-Coupling Strategies on the Thiazole Ring

Metalation of the thiazole ring, followed by cross-coupling reactions, provides a powerful avenue for the introduction of diverse substituents onto the heterocyclic core. These strategies are fundamental in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Recent advancements have highlighted the metalation of thiazoles and benzothiazoles, leading to the formation of metalated species that can participate in nucleophilic additions and metal-catalyzed cross-coupling reactions such as Stille, Negishi, and Suzuki reactions. researchgate.net The utility of these reactions is demonstrated in the total synthesis of complex natural products like the thiazolyl peptide GE2270A. researchgate.net

A notable development is the direct phosphonation of thiazoles. In this method, substituted thiazoles react with dimethyl or diethyl phosphates in the presence of manganese (III) acetate (B1210297) dihydrate to yield 5-dimethyl or diethyl-phosphonothiazoles. researchgate.net For instance, a large-scale synthesis of 2-amino-5-fluorothiazole, a key component of glucokinase inhibitors, has been achieved using the reaction of dilithiated 2-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (NFSi). researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly versatile. For example, Pd-catalyzed reactions of triorganoindium reagents with acyl chlorides are used to synthesize new ketones. researchgate.net Similarly, the Tsuji-Trost allylation, a palladium-catalyzed reaction, is crucial for constructing quaternary carbon centers in complex molecules. mdpi.com The Heck reaction, another Pd-catalyzed process, couples aryl, alkenyl, or benzyl (B1604629) halides with alkenes. mdpi.com Furthermore, a general and efficient method for the palladium-catalyzed cross-coupling of thiols with aryl halides has been developed using a Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene catalyst system. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Thiazole Derivatives

Reaction Type Catalyst/Reagents Product Type Reference
Direct Phosphonation Manganese (III) acetate dihydrate 5-Phosphonothiazoles researchgate.net
Fluorination Dilithiated 2-butoxycarbonylaminothiazole, NFSi 2-Amino-5-fluorothiazole researchgate.net
Ketone Synthesis Palladium catalyst, Triorganoindium reagents Ketones researchgate.net
Allylation (Tsuji-Trost) PdCl₂(PPh₃)₂ Allylated derivatives mdpi.com
Heck Reaction Palladium catalyst Substituted alkenes mdpi.com
Thiol Cross-Coupling Pd(OAc)₂/DiPPF Aryl thiols organic-chemistry.org

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions involving the thiazole moiety or the sulfonyl group of this compound open up pathways to construct more complex fused heterocyclic systems.

Sulfenes, which can be generated from sulfonyl chlorides under specific conditions, are highly reactive intermediates used in synthetic transformations. evitachem.com These intermediates can participate in cycloaddition reactions. For example, unprecedented [4+2] cycloaddition reactions of azatrienes with sulfene (B1252967), generated from methanesulfonyl chloride and triethylamine, have been reported to be highly regioselective, leading exclusively to the formation of thiazinedioxide derivatives. scirp.org

The Dimroth azide–enolate cycloaddition is another significant reaction. A practical room-temperature, aerobic copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides provides facile access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.gov This reaction proceeds via a sequential aerobic copper(II)chloride-catalyzed oxidative sulfonylation and the Dimroth cycloaddition. nih.gov

Furthermore, a microwave-assisted [3+2] annulation of heteroaryl carbonitriles with arylhydrazides offers a divergent synthesis of functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles. acs.org This method is atom-economical, metal-free, and scalable. acs.org

Table 2: Cycloaddition and Annulation Reactions

Reaction Type Reactants Key Intermediate/Catalyst Product Reference
[4+2] Cycloaddition Azatrienes, Methanesulfonyl chloride Sulfene Thiazinedioxide derivatives scirp.org
Three-Component Reaction Aromatic ketones, Sodium sulfinates, Azides Copper(II)chloride 4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles nih.gov
[3+2] Annulation Heteroaryl carbonitriles, Arylhydrazides Microwave-assisted Functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles acs.org

Catalytic Strategies to Modulate Reactivity

Catalysis plays a pivotal role in controlling the reactivity of sulfonyl chlorides, enabling transformations under milder conditions and with higher selectivity. Both transition metal catalysis and organocatalysis have been successfully employed.

Transition metal catalysts are instrumental in a wide array of transformations involving sulfonyl chlorides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are cornerstones of modern organic synthesis, enabling the formation of C-C bonds. mdpi.com For example, the synthesis of dragmacidin D involved sequential Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com Similarly, a Negishi reaction was a key step in the synthesis of a fragment of Trabectedin. mdpi.com

Ruthenium-catalyzed olefin metathesis, another powerful C-C bond-forming reaction, has found widespread application in the synthesis of complex molecules and polymers. mdpi.com Copper-catalyzed reactions are also prominent, such as the aerobic copper(II)chloride-catalyzed oxidative sulfonylation in the synthesis of 4-sulfonyl-1,2,3-triazoles. nih.gov Furthermore, rhodium-catalyzed transannulation of N-fluoroalkylated 4-haloimidazoles with benzonitrile (B105546) yields uniquely substituted imidazoles. acs.org

Organocatalysis and phase-transfer catalysis (PTC) offer green and efficient alternatives to metal-based catalysts. Phase-transfer catalysis facilitates reactions between reagents in immiscible phases, often leading to higher yields and milder reaction conditions. biomedres.us This technique has been applied to a variety of processes in the pharmaceutical and fine chemical industries. biomedres.usmdpi.com The mechanism typically involves the formation of an ion pair between the catalyst (e.g., a quaternary ammonium (B1175870) salt) and a reactant, which then moves to the other phase to react. biomedres.usprinceton.edu

Recent trends in PTC focus on the development of novel, recyclable catalysts, such as supported and temperature-controlled phase-transfer catalysts, to address issues of catalyst consumption and environmental impact. biomedres.us Chiral phase-transfer catalysts, often based on cinchona alkaloids or chiral phosphonium (B103445) ions, have become a well-established tool for enantioselective synthesis. mdpi.com For example, dibenzosemibullvalene salts have shown potential as phase-transfer catalysts in alkylation reactions. beilstein-journals.org

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.

The identification of reaction intermediates provides valuable insights into the reaction pathway. In the context of sulfonyl chloride reactions, sulfene is a key reactive intermediate that can be generated under certain conditions. evitachem.com For instance, in the cycloaddition of azatrienes, a [4+2] cycloadduct is initially formed, which then transforms into the final thiazine-dioxide product under basic conditions. scirp.org

In the copper-catalyzed synthesis of 4-sulfonyl-1,2,3-triazoles, several intermediates are proposed. One possible intermediate is phenacyl chloride. nih.gov The reaction mechanism can proceed through different pathways, one of which involves the formation of a benzylic ketyl radical intermediate. nih.gov

Mechanistic studies of photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides have revealed that the photoactive species is not the diarylcarbenium salt catalyst itself, but rather stable S-C adducts and ion couples formed upon its interaction with sodium benzenesulfinate. researchgate.net

Kinetic Studies and Reaction Pathway Analysis

While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be inferred from studies of analogous aromatic and heterocyclic sulfonyl chlorides. The reaction kinetics and pathways of such compounds are influenced by the electronic nature of the aromatic or heterocyclic ring, the nucleophile, and the reaction conditions.

The reaction of sulfonyl chlorides with nucleophiles, such as amines, generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. Computational and experimental studies on related arenesulfonyl chlorides have explored two primary pathways: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism.

In the concerted SN2-like pathway, the nucleophile attacks the sulfur atom with simultaneous departure of the chloride leaving group, proceeding through a single transition state. In contrast, the addition-elimination mechanism involves the formation of a transient, pentacoordinate sulfurane intermediate, which then eliminates the leaving group to form the final product. For many arenesulfonyl chlorides reacting with amines, the mechanism is often described as SN2-like. However, the exact pathway can be influenced by the stability of the potential sulfurane intermediate.

The electronic properties of the 2-methyl-1,3-thiazole ring are expected to play a significant role in the reactivity of the sulfonyl chloride group. The thiazole ring is considered aromatic, and the sulfur atom can act as an electron-donating group through resonance, while the nitrogen atom is electron-withdrawing. wikipedia.orgpharmaguideline.com The net electronic effect of the 2-methyl-1,3-thiazole substituent at the 4-position will modulate the electrophilicity of the sulfonyl sulfur atom.

Kinetic studies on the solvolysis of a series of para- and meta-substituted benzenesulfonyl chlorides have been correlated using the Hammett equation, which provides a quantitative measure of the influence of substituents on reaction rates. nih.govlibretexts.org These studies consistently show positive ρ (rho) values, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov

An illustrative representation of the effect of substituents on the solvolysis rate of benzenesulfonyl chlorides is provided in the table below.

Substituent (para)Relative Rate Constant (k/k₀)
-OCH₃0.5
-CH₃0.7
-H1.0
-Cl2.5
-NO₂10.0

This table is illustrative and compiled from general trends observed in Hammett studies on arenesulfonyl chlorides; it does not represent specific experimental data for this compound.

Given that the 2-methyl-1,3-thiazole ring has a complex electronic nature, its effect on the reaction rate is not as straightforward as for simple substituted benzenes. However, the principles of physical organic chemistry suggest that its electron-donating and withdrawing characteristics will influence the electrophilicity of the sulfur center and thus the kinetics of its reactions.

A plausible reaction pathway for the reaction of this compound with a generic primary amine (R-NH₂) is depicted below. This pathway is analogous to the generally accepted mechanism for reactions of arenesulfonyl chlorides with amines.

Proposed Reaction Pathway

StepDescription
1. Nucleophilic Attack The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
2. Transition State A transition state is formed where a new S-N bond is partially formed, and the S-Cl bond is partially broken. For an SN2-like mechanism, this is the only step. For an addition-elimination mechanism, this leads to an intermediate.
3. Formation of Intermediate (for addition-elimination) A pentacoordinate sulfurane intermediate is formed.
4. Elimination of Leaving Group The chloride ion is expelled, leading to a protonated sulfonamide.
5. Deprotonation A base (such as another molecule of the amine) removes a proton from the nitrogen atom to yield the final sulfonamide product and the ammonium salt of the base.

Further computational studies, such as Density Functional Theory (DFT) calculations, on this compound would be invaluable to precisely determine the operative reaction mechanism, calculate activation energies, and visualize the structures of transition states and any potential intermediates. Such studies on related heterocyclic sulfonyl chlorides have provided deep insights into their reactivity. researchgate.netresearchgate.net

Applications of 2 Methyl 1,3 Thiazole 4 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecule Construction

The reactivity of the sulfonyl chloride functional group is central to the utility of 2-Methyl-1,3-thiazole-4-sulfonyl chloride as a building block. This group acts as a highly reactive electrophile, particularly susceptible to nucleophilic substitution, which allows for the facile introduction of the 2-methyl-1,3-thiazole-4-sulfonyl moiety into a wide array of molecular structures.

This compound is a key precursor in the synthesis of various sulfonamide derivatives, which in turn are intermediates for creating novel heterocyclic scaffolds. The reaction of the sulfonyl chloride with primary or secondary amines yields the corresponding N-substituted sulfonamides. These sulfonamides are not merely end-products but are often designed as efficient electrophilic reagents capable of undergoing further nucleophilic substitution reactions to build larger, more complex heterocyclic systems. researchgate.net

The thiazole (B1198619) nucleus itself is a privileged scaffold in medicinal chemistry, and its incorporation into larger frameworks is a common strategy in drug discovery. nih.gov While direct, specific examples of multi-step syntheses starting from this compound are not extensively detailed in the reviewed literature, the fundamental reactivity pattern suggests its utility in preparing scaffolds like those seen with analogous thiazole derivatives. For instance, related thiazole compounds are used to construct fused heterocyclic systems such as pyranothiazoles and thiazolo[3,2-a]pyrimidines. The initial formation of a sulfonamide from this compound provides a stable yet reactive handle for subsequent cyclization or coupling reactions.

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiazole Sulfonamide Intermediates

Precursor ClassIntermediateResulting Heterocyclic ScaffoldPotential Application Area
Thiazole Sulfonyl ChlorideThiazole SulfonamideFused PyranothiazolesAnticancer Agents
Thiazole Sulfonyl ChlorideThiazole SulfonamideThiazolo[3,2-a]pyrimidinesMedicinal Chemistry
Thiazole Sulfonyl ChlorideThiazole SulfonamideTrisubstituted ThiazolesOrganic Synthesis

A review of the current scientific literature does not provide specific examples of this compound being directly employed as a chiral auxiliary or reagent in stereoselective transformations for the synthesis of chiral molecules. While thiazole-containing ligands and reagents are utilized in asymmetric synthesis, the direct role of this specific sulfonyl chloride in controlling stereochemistry is not documented in the available research.

In the Development of New Synthetic Reagents and Catalysts

The inherent reactivity of this compound allows it to serve as a foundational element in the creation of more specialized chemical tools.

Sulfonamides are a well-established class of ligands used in asymmetric catalysis, owing to their stable, electron-withdrawing nature and their ability to coordinate with metal centers. This compound serves as a direct precursor to a variety of thiazole-containing sulfonamides through its reaction with chiral amines. Although specific applications of ligands derived directly from this compound in asymmetric catalysis are not detailed in the surveyed literature, its ability to readily form sulfonamide bonds with complex amines makes it a potential starting point for the development of novel, custom-designed ligands for catalytic processes. The thiazole ring itself can offer additional coordination sites (nitrogen and sulfur atoms), potentially leading to bidentate or multidentate ligands.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Thiazole derivatives are often synthesized using MCRs, such as the Hantzsch thiazole synthesis. nih.gov However, the available scientific literature does not describe the specific use of this compound as a reactant within a multi-component reaction scheme. Its high reactivity, particularly that of the sulfonyl chloride group, might lend itself more to sequential, stepwise additions rather than concerted MCRs.

Functionalization Strategies for Diverse Organic Substrates

The primary application of this compound in functionalization strategies revolves around its reaction with nucleophiles to introduce the sulfonyl group onto other molecules.

The most prominent of these reactions is the sulfonamide formation (sulfonylation) of amines. This reaction is typically robust and high-yielding, proceeding via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. This provides a direct and efficient method for attaching the 2-methylthiazole (B1294427) sulfonyl moiety to a wide range of substrates containing primary or secondary amine groups. researchgate.net

This functionalization is a key step in the synthesis of many biologically active compounds, as the sulfonamide group is a common pharmacophore found in numerous pharmaceuticals. d-nb.info The resulting sulfonamide is chemically stable and can act as a hydrogen bond donor and acceptor, influencing the pharmacological properties of the parent molecule. The regiochemistry of reactions involving related thiazole sulfonyl chlorides can be highly dependent on the nature of the nucleophile used, allowing for selective synthesis strategies. researchgate.net

Table 2: General Reaction for Sulfonamide Formation

Reactant 1Reactant 2 (Nucleophile)ProductReaction Type
This compoundR-NH₂ (Primary Amine)2-Methyl-1,3-thiazole-4-sulfonamide derivativeNucleophilic Acyl Substitution
This compoundR₂-NH (Secondary Amine)2-Methyl-1,3-thiazole-4-sulfonamide derivativeNucleophilic Acyl Substitution

Site-Selective Introduction of Sulfonyl Functionalities

The primary application of this compound in advanced organic synthesis is the site-selective introduction of sulfonyl functionalities. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily reacting with a wide range of nucleophiles. This reactivity allows for the precise and directed installation of the 2-methyl-1,3-thiazole-4-sulfonamide or sulfonate ester moieties onto target molecules.

The most common transformation is the reaction with primary or secondary amines to form stable sulfonamides. researchgate.net This reaction, known as sulfonylation, is a cornerstone of medicinal chemistry for the synthesis of compounds with a broad spectrum of biological activities. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The regiochemistry of these reactions is often dependent on the nature of the nucleophile involved. researchgate.net

The 2-methyl-1,3-thiazole heterocycle itself is a significant pharmacophore, and attaching it to other molecules via a sulfonamide linkage is a common strategy in drug discovery. The general reaction of this compound with amines is a reliable method for creating these conjugates. A simplified procedure for such N-sulfonylation involves dissolving the sulfonyl chloride and the amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. nih.gov

Below is a data table illustrating the representative reaction of this compound with various nucleophiles.

NucleophileProduct ClassGeneral Reaction Conditions
Primary Amine (R-NH₂)N-substituted-2-methyl-1,3-thiazole-4-sulfonamideInert solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran), often with a non-nucleophilic base (e.g., Triethylamine, Pyridine) at 0 °C to room temperature.
Secondary Amine (R₂NH)N,N-disubstituted-2-methyl-1,3-thiazole-4-sulfonamideSimilar to primary amines, reaction conditions can be adjusted based on the amine's reactivity.
Alcohols (R-OH)2-methyl-1,3-thiazole-4-sulfonate esterTypically requires a strong base (e.g., Sodium hydride) to deprotonate the alcohol, followed by reaction with the sulfonyl chloride.
Phenols (Ar-OH)Aryl-2-methyl-1,3-thiazole-4-sulfonateReaction with a phenoxide, generated by treating the phenol with a base.

Construction of Macromolecular Structures (e.g., specific polymers for materials science)

The application of sulfonyl chlorides in polymer science is an emerging area of interest, where they can be used to functionalize polymers to impart specific properties such as enhanced thermal stability or flame retardancy. nbinno.com While the direct use of this compound as a monomer in polymerization has not been extensively documented in publicly available research, its potential can be inferred from the known reactivity of sulfonyl chlorides and the properties of thiazole-containing polymers.

Thiazole-containing polymers are known for their applications in materials science, particularly as donor materials in polymer solar cells. researchgate.netacs.org The synthesis of polymers containing recurring thiazole rings has been a subject of research. acs.org The incorporation of the thiazole moiety can influence the electronic and optical properties of the resulting polymer.

In principle, this compound could be utilized in the construction of macromolecular structures in several ways:

Polymer Functionalization: The sulfonyl chloride group can be used to graft the 2-methyl-1,3-thiazole moiety onto existing polymer backbones that contain nucleophilic functional groups (e.g., hydroxyl or amine groups). This post-polymerization modification can alter the surface properties, solubility, and thermal stability of the original polymer.

Monomer for Polycondensation: If bifunctionalized, a derivative of this compound could serve as a monomer in polycondensation reactions. For instance, a di-sulfonyl chloride derivative of a bis-thiazole could react with a diamine to form a polysulfonamide, a class of high-performance polymers.

While sulfonyl chlorides have been shown to be efficient initiators for certain types of polymerization, such as transition metal-catalyzed atom transfer radical polymerization, specific studies involving this compound in this context are not readily found. quora.com Therefore, the construction of macromolecular structures using this specific compound remains a promising but largely unexplored area of research.

Computational and Spectroscopic Investigations of 2 Methyl 1,3 Thiazole 4 Sulfonyl Chloride and Its Reaction Pathways

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. These computational methods allow for the detailed examination of ground state geometries, the nature of frontier molecular orbitals, and the prediction of spectroscopic characteristics, offering a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become an indispensable tool for predicting the three-dimensional arrangement of atoms in a molecule. researchgate.netnih.gov For 2-Methyl-1,3-thiazole-4-sulfonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable (lowest energy) conformation. researchgate.netnih.gov These calculations optimize the molecular geometry by finding the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.netmdpi.com

In a typical DFT study on a related thiazole (B1198619) derivative, the geometry is optimized to confirm that the structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies in the vibrational analysis. nih.gov For the this compound molecule, the thiazole ring is expected to be largely planar. The geometry of the sulfonyl chloride group (-SO₂Cl) relative to the thiazole ring is a key structural feature. Computational studies on similar sulfonamides have shown that the geometry around the sulfur atom is typically tetrahedral. researchgate.net The bond lengths and angles are influenced by the electronic nature of the substituents. For instance, in a related 3-butyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione, extensive DFT calculations were used to compare theoretical and experimental geometric parameters. researchgate.net

Table 1: Predicted Geometrical Parameters for a Thiazole Derivative from DFT Calculations

This interactive table presents typical bond lengths and angles that can be predicted for thiazole derivatives using DFT. While specific values for this compound would require a dedicated calculation, these examples from related structures illustrate the precision of DFT methods. researchgate.netnih.gov

ParameterBond/AnglePredicted Value (DFT)
Bond LengthS1–C161.7452 Å
Bond LengthN1–C151.4064 Å
Bond AngleC16–S1–C1791.759°
Bond AngleC15–N1–C18123.972°
Dihedral AngleC1-C2-N3-C4~0° (planar)

Note: Data is illustrative and based on calculations for related thiazole structures. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

For this compound, FMO analysis can predict its behavior in reactions. The electron-withdrawing sulfonyl chloride group is expected to lower the energy of both the HOMO and LUMO, potentially making the thiazole ring more susceptible to nucleophilic attack. DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. nih.govplos.org In studies of similar thiazole derivatives, the HOMO is often located over the thiazole ring and adjacent atoms, while the LUMO may be distributed over the electron-withdrawing groups. researchgate.netnih.gov This distribution is crucial for predicting the regioselectivity of its reactions.

Table 2: Frontier Molecular Orbital (FMO) Data for Analogous Thiazole Systems

This table provides examples of HOMO, LUMO, and energy gap values calculated for various thiazole derivatives using DFT, illustrating the data obtained from FMO analysis. mdpi.commdpi.com

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamide Derivative-6.5 to -7.0-1.5 to -2.54.46 - 4.73
Benzothiazole Derivative-6.8-2.14.7
Azo-Thiazole Derivative-6.2-2.53.7

Note: Values are for related compound classes and illustrate the range of FMO energies. mdpi.commdpi.com

Prediction of Spectroscopic Parameters and Conformational Preferences

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com For this compound, characteristic stretching frequencies for the S=O bonds in the sulfonyl group (typically strong bands around 1350 cm⁻¹ and 1160 cm⁻¹) and vibrations of the thiazole ring can be predicted. mdpi.com

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions help in the assignment of complex NMR spectra. The calculations also allow for the investigation of different conformational preferences, for instance, the rotational barrier around the C4-S bond connecting the thiazole ring to the sulfonyl chloride group. By calculating the energies of various conformers, the most stable arrangement in the gaseous phase or in solution can be determined. mdpi.com

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation

Experimental spectroscopic methods are vital for confirming the structures proposed by computational studies and for probing the dynamics of chemical reactions. High-resolution NMR and X-ray crystallography are two of the most powerful techniques for the unambiguous characterization of molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. researchgate.netnih.gov

For this compound, the ¹H NMR spectrum is expected to show a singlet for the methyl protons (C2-CH₃) and a singlet for the proton at the C5 position of the thiazole ring. chemicalbook.com The exact chemical shifts would be influenced by the strong electron-withdrawing effect of the sulfonyl chloride group. In related 2-methylthiazole (B1294427) compounds, the methyl protons typically appear around 2.5-2.8 ppm, and the thiazole protons appear further downfield. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would provide signals for each unique carbon atom. The carbon atom attached to the sulfonyl chloride group (C4) would be significantly deshielded and appear at a high chemical shift. NMR is also invaluable for monitoring the progress of reactions involving this compound, for example, in the synthesis of sulfonamides. researchgate.net By taking spectra at different time points, the consumption of the starting material and the formation of products can be quantified. researchgate.net

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Structures

This table presents anticipated NMR chemical shift ranges for the target compound, extrapolated from data on similar thiazole and sulfonyl derivatives. nih.govnih.gov

NucleusPositionExpected Chemical Shift (ppm)
¹HC2-CH₃2.5 - 2.9
¹HC5-H8.0 - 8.5
¹³CC2-CH₃18 - 22
¹³CC2165 - 170
¹³CC4145 - 155
¹³CC5120 - 125

Note: These are estimated ranges based on data from structurally related compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound itself may not be publicly available, data from closely related thiazole derivatives can provide valuable insights into its expected solid-state structure. researchgate.netmdpi.com For example, X-ray studies on other thiazole sulfonamides reveal key details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net In a crystalline sample of this compound, one would expect to determine the precise geometry of the sulfonyl chloride group and its orientation relative to the thiazole ring. The analysis would also reveal any intermolecular interactions, such as C-H···O or C-H···N bonds, that stabilize the crystal structure. nih.gov

Table 4: Representative Crystallographic Data for a Thiazole Derivative

This table showcases the type of data obtained from an X-ray crystallographic study of a related thiazole compound, highlighting parameters that would be determined for this compound. researchgate.netmdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.573(3)
b (Å)19.533(7)
c (Å)9.876(3)
β (°)92.35(4)
Volume (ų)1845.2(10)
Z4

Note: Data from a representative crystal structure of a substituted thiazole. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. Each functional group exhibits characteristic vibrational frequencies (stretching, bending, etc.) that serve as a molecular fingerprint. For this compound, the spectra would be dominated by vibrations from the sulfonyl chloride, the thiazole ring, and the methyl group.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies and assign experimental bands to specific molecular motions based on the total energy distribution (TED). nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Type
Sulfonyl Chloride (SO₂Cl)S=O Asymmetric Stretch1370 - 1410IR (Strong), Raman
Sulfonyl Chloride (SO₂Cl)S=O Symmetric Stretch1170 - 1210IR (Strong), Raman
Thiazole RingC=N Stretch1600 - 1650IR, Raman
Thiazole RingRing Skeletal Vibrations1300 - 1500IR, Raman
Methyl Group (CH₃)Asymmetric/Symmetric C-H Stretch2900 - 3000IR, Raman
Aromatic C-HC-H Stretch~3100IR, Raman

Studies on related molecules like 2-amino-4-methylthiazole (B167648) have utilized matrix isolation FTIR spectroscopy combined with DFT calculations to perform detailed vibrational assignments and investigate photochemical reaction pathways. mdpi.com A similar combined experimental and theoretical approach would provide a comprehensive understanding of the vibrational characteristics of this compound.

Theoretical Studies on Reaction Mechanisms and Energy Landscapes

Theoretical and computational chemistry provide powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. For reactions involving this compound, methods such as Density Functional Theory (DFT) can be used to map out the complete energy landscape. acs.org

These studies allow for the characterization of reactants, products, and all transient species, including intermediates and transition states. By calculating the relative energies of these species, the thermodynamic and kinetic feasibility of various reaction pathways can be assessed. This is particularly valuable for understanding the reactivity of sulfonyl chlorides in processes like sulfonamide synthesis or solvolysis. nih.govrsc.org

Transition State Characterization and Reaction Barrier Calculations

A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which governs the reaction rate.

Computational chemists use algorithms to locate the TS structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this structure; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com For example, in the reaction of this compound with an amine to form a sulfonamide, theoretical calculations could model the nucleophilic attack of the amine on the sulfur atom, characterize the corresponding transition state, and calculate the energy barrier for this key step.

Solvent Effects on Reactivity

The choice of solvent can dramatically influence the rate and outcome of a reaction involving sulfonyl chlorides. nih.gov Solvents can affect the stability of reactants, intermediates, and transition states through electrostatic interactions, hydrogen bonding, and other intermolecular forces.

The effect of the solvent on solvolysis reactions of sulfonyl chlorides has been quantitatively analyzed using the extended Grunwald-Winstein equation. nih.gov This equation correlates the reaction rate constant with the solvent's nucleophilicity (NT) and ionizing power (YCl). The correlation yields ℓ and m values, which measure the reaction's sensitivity to these solvent parameters. nih.gov For aromatic sulfonyl chlorides, these correlations have shown that the mechanism can vary depending on the solvent properties, often involving a concerted SN2-like pathway. nih.gov In preparative chemistry, solvent choice is critical; for instance, the reduction of sulfonyl chlorides to sulfinamides showed poor yields in solvents like acetonitrile (B52724) and THF, whereas dichloromethane (B109758) (CH₂Cl₂) was found to be optimal. nih.gov

Chemometric and Data-Driven Approaches in Compound Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound and its derivatives, chemometric techniques can be applied to analyze complex datasets, such as those generated from spectroscopic or chromatographic experiments.

For example, Principal Component Analysis (PCA) could be used to analyze a collection of IR or Raman spectra from a series of newly synthesized thiazole derivatives. mdpi.com PCA can reveal patterns and groupings within the data, potentially correlating spectral features with structural variations or biological activity. This approach helps in classifying compounds and understanding structure-property relationships without a priori knowledge.

Furthermore, multivariate calibration methods like Partial Least Squares (PLS) regression can be used to build predictive models. A PLS model could be trained on spectroscopic data to quantify the concentration of this compound in a reaction mixture over time, allowing for real-time reaction monitoring. These data-driven approaches are becoming increasingly important for high-throughput synthesis and screening, process analytical technology (PAT), and quality control in medicinal and materials chemistry.

Future Research Directions and Challenges in 2 Methyl 1,3 Thiazole 4 Sulfonyl Chloride Chemistry

Development of Highly Selective and Efficient Methodologies

A primary challenge in the synthesis of substituted thiazoles is achieving high regioselectivity. The development of methodologies that can precisely and efficiently yield 2-methyl-1,3-thiazole-4-sulfonyl chloride without the formation of unwanted isomers is a significant area for future research.

Late-Stage Functionalization: An alternative and highly efficient strategy involves the late-stage conversion of a pre-formed primary sulfonamide into the target sulfonyl chloride. Recent advancements have shown that activating agents like Pyry-BF4 can facilitate this conversion under mild conditions, tolerating a wide array of functional groups. nih.gov Adapting such methods for the 2-methyl-1,3-thiazole core could provide a robust and highly selective route, bypassing the challenges associated with direct chlorosulfonation of the thiazole (B1198619) ring. nih.gov

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, this involves moving away from hazardous reagents and solvents towards more sustainable alternatives.

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and toxic solvents. Future methodologies should explore the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govmdpi.com Furthermore, replacing stoichiometric reagents with efficient and recyclable catalysts can significantly reduce waste and environmental impact. mdpi.com

Energy-Efficient Techniques: Innovative energy sources can enhance reaction rates and reduce energy consumption. Techniques such as microwave irradiation and ultrasound-assisted synthesis have been successfully applied to the creation of other thiazole derivatives, often leading to shorter reaction times, higher yields, and simpler work-up procedures. nih.gov Applying these technologies to the synthesis of this compound is a promising avenue for sustainable production.

Solvent-Free Reactions: One of the most effective green chemistry approaches is the elimination of solvents altogether. rsc.org Multicomponent reactions conducted under neat (solvent-free) conditions, often with grinding (mechanochemistry), represent an environmentally benign and highly efficient pathway for synthesizing thiazole derivatives. acgpubs.orgnih.gov Developing a robust, solvent-free protocol for the target compound would be a significant advancement.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science necessitates the adaptation of synthetic methods to automated platforms.

Solid-Phase Synthesis: A significant challenge in high-throughput synthesis is the purification of products. Solid-phase synthesis, where the substrate is anchored to a resin, allows for easy removal of excess reagents and byproducts through simple washing steps. Developing a solid-phase synthetic route to this compound or its derivatives would enable rapid library generation. nih.gov This approach has been successfully used for related imidazothiazole structures, demonstrating its feasibility. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. Integrating the synthesis of this compound into a flow chemistry platform could allow for on-demand production and safer handling of potentially hazardous intermediates.

Modular and Cascade Protocols: The development of modular synthesis strategies, where complex molecules are assembled from readily available building blocks in a sequential or cascade manner, is well-suited for automation. rsc.orgresearchgate.net A modular approach would allow for the rapid diversification of the thiazole core, introducing a wide range of functional groups for screening in various applications.

Table 1: Challenges and Future Directions in the Synthesis of this compound

Area of Focus Key Challenges Future Research Directions
Selective & Efficient Methodologies Poor regioselectivity in classical syntheses; Formation of byproducts. researchgate.netacgpubs.org Development of one-pot, multicomponent reactions; Exploration of late-stage functionalization from sulfonamides. acgpubs.orgnih.gov
Sustainable Synthetic Routes Use of hazardous solvents and reagents; High energy consumption. nih.govrsc.org Application of green solvents, microwave/ultrasound irradiation, and solvent-free (mechanochemical) methods. nih.govmdpi.com
Automated & High-Throughput Synthesis Difficult purification for library synthesis; Batch-to-batch variability. Adaptation to solid-phase synthesis for simplified purification; Integration into continuous flow chemistry platforms for consistency and scalability. nih.gov

Novel Applications in Materials Science and Supramolecular Chemistry

While thiazole derivatives are well-established in medicinal chemistry, their potential in materials science remains relatively untapped. The unique electronic properties of the thiazole ring and the reactivity of the sulfonyl chloride group make this compound an attractive building block for novel materials.

Functional Polymers and Surfaces: The sulfonyl chloride moiety is an excellent electrophilic handle for reacting with nucleophiles such as amines and alcohols. This reactivity can be exploited to graft the 2-methyl-1,3-thiazole unit onto polymer backbones or functionalize surfaces, thereby imparting specific electronic, optical, or metal-coordinating properties to the material.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen and sulfur heteroatoms in the thiazole ring can act as coordination sites for metal ions. This suggests that this compound could be used as a precursor to design functionalized ligands for the construction of novel MOFs or coordination polymers with potential applications in gas storage, catalysis, or chemical sensing.

Supramolecular Assemblies: The thiazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. By designing molecules that incorporate this scaffold, researchers could explore the formation of complex, self-assembled supramolecular structures like liquid crystals or organic gels.

Addressing Scalability and Industrial Process Development Challenges

Transitioning a synthetic procedure from the laboratory bench to an industrial scale presents a distinct set of challenges that must be addressed for commercial viability.

Cost and Availability of Starting Materials: The economic feasibility of large-scale synthesis is heavily dependent on the cost of raw materials. Research into alternative, less expensive starting materials and more atom-economical routes is crucial.

Process Safety and Hazard Management: The use of chlorinating agents and the potential for exothermic reactions require careful process safety evaluation. Developing protocols with milder reagents and better temperature control, possibly through the use of flow reactors, is essential for safe industrial production.

Purification and Quality Control: Chromatographic purification is generally not feasible or cost-effective on an industrial scale. Therefore, the development of robust crystallization or extraction-based purification methods is necessary to ensure high purity and batch-to-batch consistency. The successful scale-up of other complex heterocyclic syntheses, some yielding multi-kilogram quantities, demonstrates that these challenges can be overcome with dedicated process development. researchgate.netnih.gov

Table 2: Industrial Scalability Considerations for this compound

Challenge Description Potential Mitigation Strategies
Reagent Cost & Availability High cost of specialized starting materials can make the process economically unviable. Develop synthetic routes from cheaper, more abundant commodity chemicals; Optimize for atom economy.
Reaction Safety Potential for runaway exothermic reactions; Handling of hazardous reagents (e.g., chlorinating agents). Implement continuous flow processing for better thermal management; Use milder, safer reagents (e.g., MgCl₂ as a chloride source with an activator). nih.gov
Regioisomeric Purity Ensuring the exclusive formation of the 4-sulfonyl chloride isomer on a large scale. Optimize reaction conditions for high regioselectivity; Develop processes with inherent selectivity, such as late-stage functionalization. nih.gov
Downstream Processing Need for non-chromatographic purification methods to remove impurities and byproducts. Develop robust crystallization, distillation, or liquid-liquid extraction protocols. researchgate.net
Waste Management Minimizing the generation of hazardous waste to comply with environmental regulations. Employ green chemistry principles, such as catalytic processes and solvent recycling, to reduce the environmental footprint. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-methyl-1,3-thiazole-4-sulfonyl chloride?

  • The compound is synthesized via oxidative chlorination of intermediate sulfides. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was prepared by cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination in acetic acid . Adjusting reaction conditions (e.g., temperature, solvent) can optimize yield and purity. For 2-methyl derivatives, similar pathways involving thiazole ring formation followed by sulfonation/chlorination are applicable .

Q. What spectroscopic methods are recommended for characterizing this sulfonyl chloride?

  • Key techniques include:

  • NMR spectroscopy : To confirm the thiazole ring structure and sulfonyl chloride group.
  • Mass spectrometry (MS) : For molecular weight verification (e.g., observed m/z for C₄H₄ClNO₂S₂: 197.66) .
  • Infrared (IR) spectroscopy : To identify S=O stretching vibrations (~1350–1200 cm⁻¹) and C-Cl bonds .

Q. How can researchers ensure stability during storage and handling?

  • Store under inert conditions (argon/nitrogen) at low temperatures (–20°C) to minimize hydrolysis. Use anhydrous solvents (e.g., dioxane, THF) for reactions to avoid decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during amination of this compound to produce sulfonamide derivatives?

  • Regioselectivity depends on reaction conditions:

  • Temperature : Heating with amines in dioxane at 60–80°C promotes nucleophilic substitution at the sulfonyl chloride group .
  • Catalysts : Triethylamine enhances reactivity by scavenging HCl, improving yields of N-substituted sulfonamides .
  • Steric effects : Bulky amines may require longer reaction times or higher temperatures to achieve full conversion .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during derivatization?

  • Anhydrous conditions : Use molecular sieves or dry solvents to suppress hydrolysis.
  • Low-temperature reactions : Conduct reactions at 0–5°C to slow down competing pathways.
  • In situ monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates before degradation .

Q. How do structural modifications of the thiazole ring influence biological activity in sulfonamide derivatives?

  • Studies on 5-phenyl-1,3-thiazole-4-sulfonamides revealed that aromatic substituents (e.g., phenyl groups) enhance antitumor activity by improving hydrophobic interactions with target proteins. For example, derivatives with piperazine or morpholine fragments showed selective cytotoxicity against 60 cancer cell lines (NCI-60 panel) . Electronic effects (e.g., electron-withdrawing groups) can also modulate reactivity and binding affinity.

Methodological Recommendations

  • Synthesis optimization : Use kinetic vs. thermodynamic control (e.g., varying hydrogenation temperature) to manipulate stereoselectivity, as demonstrated in analogous thiazole syntheses .
  • Purity analysis : Employ HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity, referencing CAS 1382676-48-3 .
  • Biological assays : Screen derivatives using the NCI-60 panel to identify lead compounds with broad-spectrum antitumor potential .

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Reactant of Route 1
2-Methyl-1,3-thiazole-4-sulfonyl chloride
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Reactant of Route 2
2-Methyl-1,3-thiazole-4-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.